molecular formula C57H85N21O15 B157704 H-Ser-gly-gln-ser-trp-arg-pro-gln-gly-arg-phe-NH2 CAS No. 127122-98-9

H-Ser-gly-gln-ser-trp-arg-pro-gln-gly-arg-phe-NH2

Cat. No. B157704
M. Wt: 1304.4 g/mol
InChI Key: ISNCSKFMYLUXKU-IIMOKITMSA-N
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Description

This peptide is an undecapeptide that has been found to potentiate the beat of the ventricle in the African giant snail, Achatina fulica Ferussac . It was purified from the atria of the snail .


Molecular Structure Analysis

The molecular structure of this peptide is determined by its sequence of amino acids. The peptide’s empirical formula is C57H85N21O15 . Its molecular weight is 1304.42 .


Physical And Chemical Properties Analysis

The peptide is a white powder that forms a clear colorless solution at 5 mg/ml in water .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H85N21O15/c58-33(28-79)48(86)69-26-45(83)72-37(17-19-44(60)82)51(89)77-41(29-80)53(91)76-40(24-31-25-68-34-12-5-4-11-32(31)34)52(90)74-38(14-7-21-67-57(64)65)55(93)78-22-8-15-42(78)54(92)73-36(16-18-43(59)81)49(87)70-27-46(84)71-35(13-6-20-66-56(62)63)50(88)75-39(47(61)85)23-30-9-2-1-3-10-30/h1-5,9-12,25,33,35-42,68,79-80H,6-8,13-24,26-29,58H2,(H2,59,81)(H2,60,82)(H2,61,85)(H,69,86)(H,70,87)(H,71,84)(H,72,83)(H,73,92)(H,74,90)(H,75,88)(H,76,91)(H,77,89)(H4,62,63,66)(H4,64,65,67)/t33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNCSKFMYLUXKU-IIMOKITMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H85N21O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ser-gly-gln-ser-trp-arg-pro-gln-gly-arg-phe-NH2

CAS RN

127122-98-9
Record name Achatina cardio-excitatory peptide 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127122989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Fujimoto, N Ohta, M Yoshida, I Kubota… - Biochemical and …, 1990 - Elsevier
… was determined to be H-Ser-Gly-Gln-Ser-Trp-Arg-Pro-Gln-Gly-Arg-Phe-NH2. This peptide was found to have excitatory … H-Ser-Gly-Gln-Ser-Trp-Arg-Pro-Gln-Gly-Arg-Phe-NH2 …
Number of citations: 62 www.sciencedirect.com
M Kobayashi, K Fujimoto, I Kubota - 1991 - North-Holland Amsterdam
Number of citations: 4

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